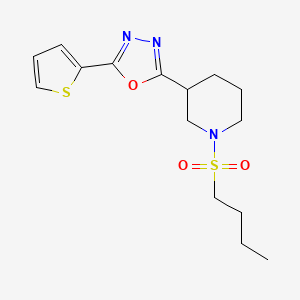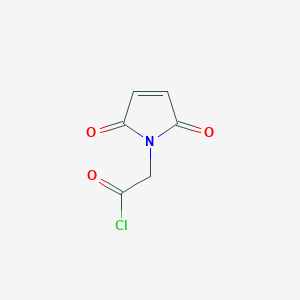
N,N-maleoyl-glycyl chloride
Vue d'ensemble
Description
N,N-maleoyl-glycyl chloride is a chemical compound that contains a total of 15 bonds, including 11 non-H bonds, 4 multiple bonds, 2 rotatable bonds, 4 double bonds, 1 five-membered ring, 1 acyl halogenide (aliphatic), and 1 imide . It consists of 4 Hydrogen atoms, 6 Carbon atoms, 1 Nitrogen atom, 3 Oxygen atoms, and 1 Chlorine atom .
Molecular Structure Analysis
The molecular structure of N,N-maleoyl-glycyl chloride includes 15 bonds in total: 11 non-H bonds, 4 multiple bonds, 2 rotatable bonds, 4 double bonds, 1 five-membered ring, 1 acyl halogenide (aliphatic), and 1 imide . High-quality images of the 3D molecular structure, molecular surface, and molecular orbitals of N,N-maleoyl-glycyl chloride have been created .Chemical Reactions Analysis
While specific chemical reactions involving N,N-maleoyl-glycyl chloride are not detailed in the available resources, it’s worth noting that maleic anhydride, a related compound, can participate in a variety of reactions, including Michael reactions, electrophilic addition, formation of Diels–Alder adducts, alkylation and acylation reactions, sulfonation, halogenations, reduction, photodimerization, hydroformylation, or free-radical polymerization reactions to generate poly-anhydride copolymers .Relevant Papers Several papers have been identified that mention N,N-maleoyl-glycyl chloride or related compounds. One paper discusses the ion source-dependent performance of N-maleoyl derivatives for the detection of cysteine-containing peptides in complex proteomics . Another paper describes the creation of a novel water-soluble comb-shaped polyzwitterion by introducing N-maleoyl chitosan and other monomers into HPAM via free-radical copolymerization . A third paper discusses the synthesis of N-maleoyl amino acids that can be coupled to peptides to form alkylating reagents which react rapidly with sulfhydryl groups .
Mécanisme D'action
Mode of Action
It’s known that the compound has a unique structure, which includes a phthalimide group and a reactive acyl chloride group . This structure suggests that it may interact with its targets through covalent bonding or other chemical interactions, leading to changes in the target molecules.
Biochemical Pathways
Given the compound’s structure, it’s possible that it could interfere with pathways involving proteins or other molecules that react with phthalimide or acyl chloride groups . The downstream effects of such interference would depend on the specific pathways and molecules involved.
Result of Action
Given its structure, it’s possible that it could cause modifications to proteins or other molecules, potentially altering their function . .
Action Environment
The action, efficacy, and stability of N,N-maleoyl-glycyl chloride could be influenced by various environmental factors. These might include the pH and temperature of the environment, the presence of other compounds, and the specific conditions within cells or tissues
Propriétés
IUPAC Name |
2-(2,5-dioxopyrrol-1-yl)acetyl chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClNO3/c7-4(9)3-8-5(10)1-2-6(8)11/h1-2H,3H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCBYJMUYIDMBHE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)N(C1=O)CC(=O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.55 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-maleoyl-glycyl chloride | |
Synthesis routes and methods
Procedure details




Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

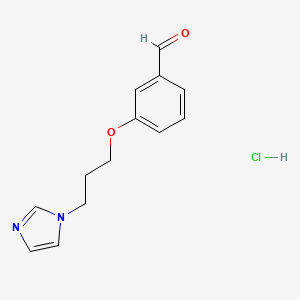
![[[2,5-Bis(2,2,2-trifluoroethoxy)benzoyl]amino] 3-(trifluoromethyl)benzoate](/img/structure/B2974367.png)

![2-((6-(4-(3-chlorophenyl)piperazin-1-yl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)ethanol](/img/structure/B2974370.png)

![Ethyl 2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)butanoate](/img/structure/B2974374.png)
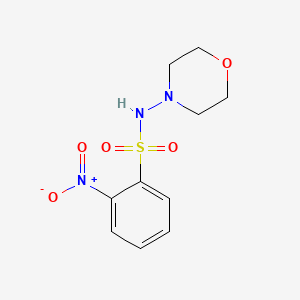
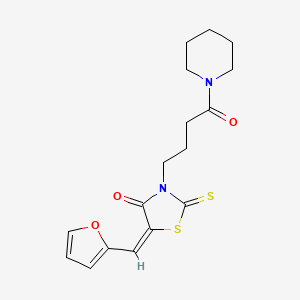
![2-[1-(4-Methylphenyl)cyclopropyl]acetic acid](/img/structure/B2974383.png)
![5-(N-(benzo[d][1,3]dioxol-5-yl)sulfamoyl)-N-(pyridin-2-yl)furan-2-carboxamide](/img/structure/B2974384.png)
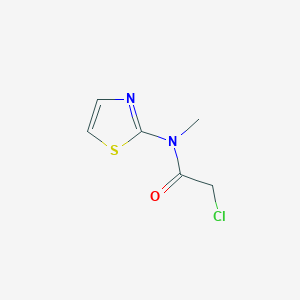
![N-(2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)morpholine-4-sulfonamide](/img/structure/B2974386.png)

